molecular formula C14H13N3O4 B1190925 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B1190925
M. Wt: 287.27g/mol
InChI Key: RJDBDQICTXNHKP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves the following steps:

    Condensation Reaction: The compound is synthesized through a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4,6-dimethyl-2-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Purification: The resulting product is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with different functional groups.

Scientific Research Applications

1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its Schiff base structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.

    Analytical Chemistry: The compound can be used as a ligand in the development of sensors and analytical reagents.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s nitro and hydroxyl groups also play a role in its biological activity, allowing it to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
  • **1-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

Uniqueness

1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and hydroxyl groups in the phenyl ring enhances its reactivity and potential for forming metal complexes.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27g/mol

IUPAC Name

1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethylpyridin-2-one

InChI

InChI=1S/C14H13N3O4/c1-9-5-10(2)16(14(19)6-9)15-8-11-7-12(17(20)21)3-4-13(11)18/h3-8,18H,1-2H3/b15-8+

InChI Key

RJDBDQICTXNHKP-OVCLIPMQSA-N

SMILES

CC1=CC(=O)N(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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